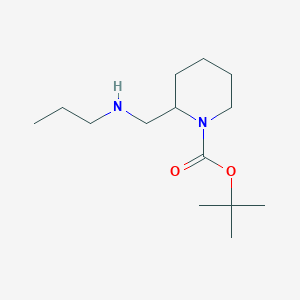
8-Acetamidoquinoline-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetamidoquinoline-5-sulfonic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an acetamido group at the 8th position and a sulfonic acid group at the 5th position of the quinoline ring. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-acetamidoquinoline-5-sulfonic acid typically involves the acylation of 8-aminoquinoline followed by sulfonation. The acylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The sulfonation is usually carried out using sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 8-Acetamidoquinoline-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorosulfonic acid for sulfonation, followed by nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 8-aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-Acetamidoquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for metal ion detection.
Medicine: Investigated for its potential antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-acetamidoquinoline-5-sulfonic acid involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. The sulfonic acid group enhances its solubility and facilitates its interaction with biological molecules. The acetamido group can participate in hydrogen bonding, further stabilizing its interactions with target proteins or enzymes.
Comparison with Similar Compounds
8-Hydroxyquinoline-5-sulfonic acid: Known for its use in metal ion chelation and fluorescence studies.
8-Aminoquinoline: A precursor in the synthesis of various quinoline derivatives.
5-Chloro-8-hydroxyquinoline: Used in antimicrobial and antifungal applications.
Uniqueness: 8-Acetamidoquinoline-5-sulfonic acid is unique due to the presence of both acetamido and sulfonic acid groups, which confer distinct chemical properties and enhance its versatility in various applications. Its ability to chelate metal ions and participate in diverse chemical reactions makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
88606-45-5 |
|---|---|
Molecular Formula |
C11H10N2O4S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
8-acetamidoquinoline-5-sulfonic acid |
InChI |
InChI=1S/C11H10N2O4S/c1-7(14)13-9-4-5-10(18(15,16)17)8-3-2-6-12-11(8)9/h2-6H,1H3,(H,13,14)(H,15,16,17) |
InChI Key |
ICCQYMCKQYBRET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


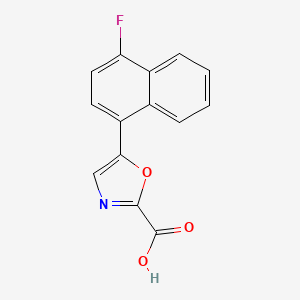
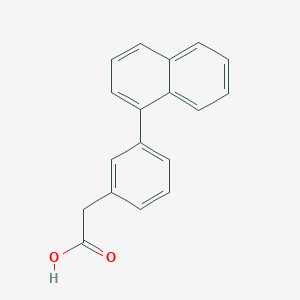

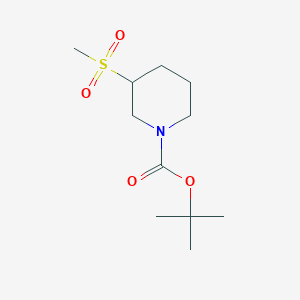
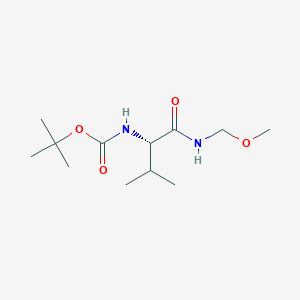
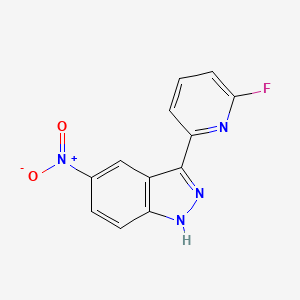



![Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856744.png)
![3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11856754.png)
![2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11856764.png)
![5-Amino-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11856769.png)
